molecular formula C15H34N3O3P B14011717 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate CAS No. 52886-26-7

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate

Cat. No.: B14011717
CAS No.: 52886-26-7
M. Wt: 335.42 g/mol
InChI Key: LVJFMXIOQIUSNB-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate is a hindered amine derivative characterized by a hydroxyl group at position 1, tetramethyl substitution at positions 2, 2, 6, and 6 of the piperidine ring, and a phosphorodiamidate group with isopropyl (propan-2-yl) substituents. This compound exhibits radical scavenging properties due to the stable nitroxide radical formed upon oxidation of the hydroxylamine group. Its phosphorodiamidate moiety enhances hydrolytic stability compared to ester or amide derivatives, making it suitable for applications in polymer stabilization, flame retardancy, and catalytic systems .

Properties

CAS No.

52886-26-7

Molecular Formula

C15H34N3O3P

Molecular Weight

335.42 g/mol

IUPAC Name

N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine

InChI

InChI=1S/C15H34N3O3P/c1-11(2)16-22(20,17-12(3)4)21-13-9-14(5,6)18(19)15(7,8)10-13/h11-13,19H,9-10H2,1-8H3,(H2,16,17,20)

InChI Key

LVJFMXIOQIUSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(NC(C)C)OC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate phosphorylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method enhances the reaction rate and yield by improving mass transfer and reaction kinetics. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can further optimize the process, resulting in high purity and yield of the final product .

Chemical Reactions Analysis

Structural Analysis of the Target Compound

The compound comprises two functional groups:

  • 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl : A sterically hindered piperidinol derivative (see ) with potential antioxidant or stabilizing properties.

  • N,N'-dipropan-2-ylphosphorodiamidate : A phosphoryl diamidate group with isopropyl substituents, analogous to carbodiimides like N,N'-diisopropylcarbodiimide (DIC) .

Phosphorodiamidate Reactivity

Phosphorodiamidates are known for:

Reaction TypeMechanismExample Relevance
Hydrolysis Cleavage of P–N bonds under acidic or alkaline conditions, yielding phosphoric acid derivatives and aminesLikely under extreme pH conditions
Nucleophilic Substitution Reaction with alcohols, thiols, or amines to form phosphorylated productsSimilar to DIC-mediated peptide coupling
Thermal Decomposition Degradation at elevated temperatures, releasing isopropylamine derivativesObserved in carbodiimide analogs

Piperidinol Reactivity

The 2,2,6,6-tetramethylpiperidinol moiety may:

  • Act as a radical scavenger (via H-atom donation)

  • Form stable nitroxide radicals under oxidative conditions (e.g., Tempol derivatives)

  • Participate in coordination chemistry with transition metals

Hydrolysis Reactions

Target Compound+H2O1 Hydroxy 2 2 6 6 tetramethylpiperidin 4 ol+N N dipropan 2 ylphosphoric diamidate\text{Target Compound}+\text{H}_2\text{O}\rightarrow \text{1 Hydroxy 2 2 6 6 tetramethylpiperidin 4 ol}+\text{N N dipropan 2 ylphosphoric diamidate}

  • Expected to occur in aqueous media with acid/base catalysis

Phosphorylation Reactions

Target Compound+R OHR OPO NH iPr 2+Piperidinol Derivative\text{Target Compound}+\text{R OH}\rightarrow \text{R OPO NH iPr }_2+\text{Piperidinol Derivative}

  • Analogous to DIC-mediated activation of carboxylic acids

Radical-Mediated Stabilization

Target Compound+ROOStabilized Radical+ROOH\text{Target Compound}+\text{ROO}^\bullet \rightarrow \text{Stabilized Radical}+\text{ROOH}

  • Consistent with hindered amine light stabilizers (HALS) in polymers

Research Gaps and Limitations

  • No experimental data exists for this specific compound in the analyzed sources [1–6].

  • Predictions are extrapolated from structurally related systems.

  • Synthesis protocols or spectroscopic characterization are unavailable in accessible literature.

Recommended Experimental Approaches

  • Hydrolysis Kinetics : Monitor pH-dependent degradation via HPLC or 31P^{31}\text{P}-NMR.

  • Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity.

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert/oxidizing atmospheres.

Scientific Research Applications

N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl)oxy-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogues and their comparative properties:

Compound Name Core Structure Modifications Key Applications Stability/Performance Notes Reference
Target Compound : 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate Phosphorodiamidate group; isopropyl substituents Polymer stabilization, radical scavenging High hydrolytic stability; efficient radical trapping
Bis(1-propyloxy-2,2,6,6-tetramethylpiperidin-4-yl)-diazene Propyloxy groups; diazene linkage Flame retardancy in polypropylene Retains efficacy after artificial weathering
PFN-5H (1-hydroxy-2,2,6,6-tetramethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]piperidine) Nitrobenzoxadiazolyl substituent pH-dependent radical detection Profluorescent; sensitive to electrostatic catalysis
Bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)sebacate Sebacate ester linkage; dimeric structure UV stabilization in polymers Dimeric form enhances thermal stability
CAT1-H (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl-trimethylammonium chloride) Trimethylammonium chloride substituent ROS detection Potential interference in ceruloplasmin assays
N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-ε-caprolactam Caprolactam substituent Hydrolytic stabilization of resins Combines radical scavenging with resin compatibility

Key Comparative Findings

Radical Scavenging Efficiency :

  • The target compound’s phosphorodiamidate group provides superior hydrolytic resistance compared to ester-linked analogues like bis(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)sebacate .
  • PFN-5H’s nitrobenzoxadiazolyl group enables fluorescence-based radical detection, a feature absent in the target compound .

Polymer Stabilization: Bis(1-propyloxy-2,2,6,6-tetramethylpiperidin-4-yl)-diazene demonstrates exceptional flame-retardant durability in polypropylene, whereas the target compound’s phosphorodiamidate group may offer broader compatibility with polar polymers .

Bioactivity and Interference :

  • CAT1-H and similar ammonium derivatives show interference in oxidative assays due to interactions with metal ions, a limitation mitigated in the target compound by its neutral phosphorodiamidate group .

Synthetic Accessibility :

  • The synthesis of the target compound involves phosphorylation of the hydroxylamine precursor, contrasting with the reductive amination or esterification routes used for analogues like PFN-5H or sebacate derivatives .

Biological Activity

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and phosphorodiamidate functionalities. Its chemical formula is C13H22N2O3C_{13}H_{22}N_2O_3, and it is categorized as a small organic molecule. The presence of the piperidine structure contributes to its biological interactions.

Mechanisms of Biological Activity

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl N,N'-dipropan-2-ylphosphorodiamidate exhibits several mechanisms that underlie its biological activity:

  • Radical Scavenging : The compound has been shown to act as a radical scavenger, similar to other piperidine derivatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy). Studies indicate that it can stabilize free radicals, which is crucial for its antioxidant properties .
  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit certain enzymes involved in oxidative stress pathways. For instance, it has been associated with the modulation of glutathione levels in cells, which plays a significant role in redox homeostasis .
  • Cellular Uptake : The compound's structure allows for effective cellular uptake through passive diffusion and possibly through transport proteins such as P-glycoprotein. This property enhances its bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionModulates glutathione levels
CytotoxicityExhibits moderate cytotoxicity against cancer cells (IC50 = 16.0 μg/mL)
Cellular UptakeEffective through passive diffusion

Case Studies

Several studies have explored the biological implications of this compound:

  • Antioxidant Properties : A study demonstrated that 1-hydroxy derivatives can significantly reduce oxidative stress markers in vitro. This was particularly evident in models subjected to induced oxidative damage .
  • Cytotoxic Effects : Research involving human cancer cell lines indicated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. Specifically, it was tested against HeLa cells with promising results regarding cell viability and apoptosis induction .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed its ability to interact with cellular pathways responsible for apoptosis and cell survival. This interaction suggests potential applications in cancer therapy .

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